2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid
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Overview
Description
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a quinoline moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxyphenyl groups but lacks the quinoline moiety.
2-ethylhexyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propanoate: Contains similar functional groups but has a different core structure.
Uniqueness
What sets 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid apart is its combination of the quinoline moiety with the tert-butyl and hydroxyphenyl groups.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,14,27H,1-5H3,(H,26,29)(H,30,31) |
InChI Key |
NYSYHARUGSYPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2C=NC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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